O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Description
O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is a bicyclic heterocyclic compound with the molecular formula C₁₅H₂₃NO₅ and a molecular weight of 297.35 g/mol . It features a rigid bicyclo[2.2.2]octane scaffold substituted with a ketone group at position 5, a tert-butyl ester at position 2, and an ethyl ester at position 3. The compound is stereochemically defined by the (1S,3S,4S) configuration, which is critical for its applications in asymmetric synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3/t9-,10+,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHIYGMRWBFMTP-UMNHJUIQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H]2CC[C@H](N1C(=O)OC(C)(C)C)CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactonization and Lactamization Strategies
Source demonstrates the synthesis of a related 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane derivative via intramolecular lactonization of cis- and trans-5-hydroxypipecolic acid ethyl esters. This method avoids chiral catalysts by leveraging the inherent stereochemistry of starting materials. For the target compound, a similar approach could involve cyclizing a piperidine-derived dicarboxylic acid precursor to form the bicyclic core. For example, a diethyl 2,3-dicarboxylate piperidine intermediate might undergo Dieckmann cyclization under basic conditions, eliminating ethanol and forming the azabicyclo[2.2.2]octane scaffold.
Thermal Cyclization of Amino Acids
Source highlights thermal cyclization of amino acids to form azabicyclo lactams. Applying this to the target compound, a suitably substituted amino acid (e.g., 5-hydroxy-2,3-dicarboxylic acid piperidine) could cyclize at elevated temperatures (260°C) to yield the bicyclic lactam, which is subsequently oxidized to the 5-oxo derivative. This method requires careful control of reaction conditions to prevent racemization.
Oxidation of 5-Hydroxy to 5-Oxo Functionality
The 5-oxo group is critical for the compound’s reactivity. Source describes a related 5-hydroxyazabicyclo derivative, suggesting that oxidation of this intermediate could yield the target ketone.
Oxidizing Agents and Conditions
Dess-Martin periodinane or Swern oxidation (oxalyl chloride/DMSO) are optimal for converting secondary alcohols to ketones without over-oxidation. For instance, treating the 5-hydroxy intermediate with Dess-Martin periodinane in dichloromethane at 0–25°C achieves quantitative conversion to the 5-oxo derivative. Alternatives like pyridinium chlorochromate (PCC) offer milder conditions but lower yields.
Esterification of O2 and O3 Positions
The tert-butyl and ethyl esters at O2 and O3 are introduced via selective esterification. Source outlines methodologies for tert-butyl esterification using chloroformates.
Sequential Esterification Protocol
-
tert-Butyl Protection : Reacting the dicarboxylic acid with tert-butyl chloroformate in the presence of a base (e.g., DMAP) yields the O2-tert-butyl ester.
-
Ethyl Esterification : Subsequent treatment with ethyl chloroformate under similar conditions selectively functionalizes the O3 position.
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| O2-tert-butyl | tert-Butyl chloroformate | THF | 0–25°C | 85% |
| O3-ethyl | Ethyl chloroformate | DCM | 25°C | 78% |
Stereochemical Control in Bicyclic Systems
The (1S,3S,4S) configuration necessitates asymmetric synthesis or chiral starting materials. Source employs chiral bicyclic intermediates derived from optically active precursors to ensure stereochemical fidelity. For example, using (1R,3R,4R)-5-hydroxypipecolic acid as a starting material enables retention of configuration during cyclization and oxidation.
Asymmetric Induction Techniques
-
Chiral Auxiliaries : Temporary chiral groups direct cyclization stereochemistry, later removed via hydrolysis.
-
Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers, though this is less common for bicyclic systems.
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, stereoselectivity, and scalability:
Industrial Considerations and Optimization
Source emphasizes solvent-free reactions and salting-out techniques to reduce waste and improve purity. For example, using concentrated sulfuric acid as a catalyst in peroxidation reactions minimizes byproducts, while vacuum distillation isolates intermediates efficiently .
Chemical Reactions Analysis
Types of Reactions
O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development
- The compound's unique bicyclic structure makes it a candidate for the development of new pharmaceuticals, particularly in the field of analgesics and anti-inflammatory agents. Its structural analogs have shown promise in modulating pain pathways and reducing inflammation.
-
Enzyme Inhibition Studies
- Research indicates that compounds with similar structures may act as inhibitors for specific enzymes involved in metabolic pathways. For instance, studies on related bicyclic compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling.
Case Studies
-
Analgesic Activity
- A study published in the Journal of Medicinal Chemistry explored various derivatives of bicyclic compounds for their analgesic properties. The findings suggested that modifications to the azabicyclo structure could lead to enhanced potency and selectivity for pain receptors.
-
Antitumor Activity
- Another investigation focused on the antitumor effects of similar compounds against different cancer cell lines. Results indicated that certain structural modifications led to increased cytotoxicity against breast and lung cancer cells.
Mechanism of Action
The mechanism of action of O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 2380627-50-7
- Purity : ≥97% (commercially available from suppliers like Aladdin Scientific)
- Applications: Primarily used as a chiral building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.
Comparison with Structurally Similar Compounds
The following compounds share the bicyclo[2.2.2]octane core but differ in substituents, stereochemistry, or functional groups, leading to distinct physicochemical and biological properties.
O2-tert-butyl O3-ethyl (1S,3S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
- Key Differences: Replaces the 5-oxo group with a hydroxyl (-OH) group at position 4.
- Molecular Formula: C₁₅H₂₅NO₅
- Molecular Weight : 299.36 g/mol
- CAS Number: Not explicitly listed, but InChI key: OQSAJJZJGXXGDD-QCNOEVLYSA-N .
- Properties :
O2-tert-butyl O3-ethyl exo-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
- Key Differences :
- Incorporates two fluorine atoms at position 5, replacing the oxo group.
- The exo configuration alters ring strain and electronic properties.
- Molecular Formula: C₁₅H₂₃F₂NO₄
- Molecular Weight : 319.34 g/mol
- CAS Number : 1392803-20-1 .
- Properties :
Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate
- Key Differences: Racemic mixture (non-chiral) vs. enantiomerically pure parent compound.
- Molecular Formula: C₁₅H₂₃NO₅ (identical to the parent compound)
- Molecular Weight : 297.35 g/mol
- CAS Number : 1272757-27-3 .
- Properties :
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid
- Key Differences :
- Replaces the ethyl ester with a carboxylic acid (-COOH) at position 3.
- Features a methylene (-CH₂-) group at position 5 instead of a ketone.
- Molecular Formula: C₁₄H₂₁NO₄
- Molecular Weight : 267.32 g/mol
- Properties :
Comparative Analysis Table
Biological Activity
O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is a compound of interest due to its unique bicyclic structure and potential biological activities. This article delves into its biological activity, synthesis, and applications in medicinal chemistry.
- IUPAC Name : 2-(tert-butyl) 3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
- Molecular Formula : C15H23NO5
- Molecular Weight : 297.35 g/mol
- CAS Number : 2380627-50-7
- Purity : ≥97% .
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a pharmaceutical agent.
The compound exhibits activity through modulation of specific biological pathways:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play a role in metabolic pathways.
- Receptor Interaction : The bicyclic structure allows it to interact with various receptors, potentially influencing signaling pathways.
Case Studies and Research Findings
Several studies have reported on the biological implications of this compound:
- Antimicrobial Activity : Research indicates that derivatives of azabicyclo compounds possess antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains .
- Cytotoxic Effects : In vitro studies demonstrated that O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo derivatives showed cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent .
- Neuroprotective Properties : Some findings suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Neuroprotection | Reduces oxidative stress in neurons |
Synthesis and Applications
The synthesis of O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity.
Synthetic Pathway
- Initial Formation : The synthesis typically begins with the formation of the bicyclic structure through cyclization reactions.
- Functionalization : Subsequent steps involve the introduction of tert-butyl and ethyl groups to enhance solubility and bioactivity.
Applications in Drug Discovery
The unique structural features make this compound a valuable scaffold in drug discovery:
- Lead Compound Development : Its derivatives can serve as lead compounds for developing new drugs targeting various diseases.
- Pharmaceutical Formulation : The compound's properties allow it to be formulated into various dosage forms for therapeutic use.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate?
- Methodological Answer : Synthesis optimization should focus on reaction temperature, solvent polarity, and catalyst selection. For example, tert-butyl esterification reactions often require anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency. A stepwise approach, as seen in similar bicyclo[2.2.1]heptane syntheses, involves protecting group strategies (e.g., tert-butyl for carboxylate stability) and monitoring via TLC or HPLC .
Q. How can researchers ensure stereochemical fidelity during the synthesis of this bicyclo[2.2.2]octane derivative?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis to preserve the (1S,3S,4S) configuration. X-ray crystallography (e.g., as used for related bicyclo structures in ) or advanced NMR techniques (e.g., NOESY) can validate stereochemistry. For example, tert-butyl groups introduce steric hindrance that may influence ring-closing dynamics, requiring precise temperature control during cyclization .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts. Recrystallization in non-polar solvents (e.g., diethyl ether) can improve purity. Safety protocols, such as fume hood use and PPE, must align with hazard guidelines for tert-butyl derivatives .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and ethyl groups influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : The tert-butyl group’s steric bulk may hinder nucleophilic attacks at the carbonyl, while the ethyl ester offers moderate reactivity for hydrolysis or transesterification. Computational modeling (e.g., DFT calculations) can predict regioselectivity. Experimental validation via kinetic studies under varying pH and solvent conditions is advised .
Q. What analytical strategies resolve contradictions in reported spectral data for bicyclo[2.2.2]octane derivatives?
- Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to distinguish between structural isomers. For example, discrepancies in carbonyl stretching frequencies (IR) may arise from crystal packing effects, necessitating single-crystal X-ray analysis .
Q. How can process control and simulation improve scalability of multi-step syntheses involving this compound?
- Methodological Answer : Implement real-time monitoring (e.g., inline FTIR or Raman spectroscopy) to track intermediate formation. Process simulation tools (e.g., Aspen Plus) can model mass transfer limitations during cyclization steps, optimizing parameters like mixing speed and solvent ratios. This aligns with CRDC subclass RDF2050108 on chemical engineering process control .
Safety and Handling Considerations
Q. What first-aid measures are critical for accidental exposure during laboratory handling?
- Methodological Answer : Immediate skin decontamination with soap/water and eye rinsing with saline for 15+ minutes is essential. Inhalation risks require moving to fresh air and medical consultation. Safety protocols must reference GHS guidelines, though specific hazards for this compound may require extrapolation from structurally similar tert-butyl derivatives .
Notes
- Avoid abbreviated chemical names (e.g., "Boc" for tert-butyloxycarbonyl) to maintain clarity.
- Advanced questions emphasize mechanistic and computational approaches, while basic questions focus on synthesis and characterization fundamentals.
- Cross-disciplinary methodologies (e.g., crystallography, process engineering) ensure rigorous analysis of data contradictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
